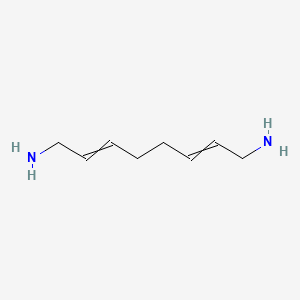

Octa-2,6-diene-1,8-diamine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

51964-55-7 |

|---|---|

Molecular Formula |

C8H16N2 |

Molecular Weight |

140.23 g/mol |

IUPAC Name |

octa-2,6-diene-1,8-diamine |

InChI |

InChI=1S/C8H16N2/c9-7-5-3-1-2-4-6-8-10/h3-6H,1-2,7-10H2 |

InChI Key |

CSMYEURUKPZSII-UHFFFAOYSA-N |

Canonical SMILES |

C(CC=CCN)C=CCN |

Origin of Product |

United States |

Synthetic Methodologies for Octa 2,6 Diene 1,8 Diamine and Analogues

Direct Synthesis Approaches to Unsaturated Diamines

Direct methods focus on the introduction of two amino groups onto a diene or a related unsaturated substrate in a single or sequential process. These approaches are often valued for their atom economy and efficiency.

Oxidative Diamination of Dienes and Related Unsaturated Substrates

Oxidative diamination involves the simultaneous addition of two nitrogen-containing groups across the double bonds of a diene. This transformation is a powerful tool for rapidly generating molecular complexity from simple starting materials. nih.gov For instance, palladium-catalyzed diamination of conjugated dienes using nitrogen sources like di-tert-butyldiaziridinone can yield cyclic urea (B33335) derivatives with high regioselectivity and stereoselectivity. organic-chemistry.org

Another approach involves the 1,4-functionalization of dienes. A notable example is the aminoarylation of acyclic and cyclic 1,3-dienes, which proceeds through a sequential [4+2] cycloaddition with a sulfurdiimide reagent, followed by a copper-catalyzed allylic substitution. nih.gov This method allows for the creation of products with multiple functional groups, including an amino group and a new stereocenter. nih.gov While not a direct diamination, it showcases a strategy for adding a nitrogen functionality across a diene system.

Iron-catalyzed 1,2-azidoamidation of 1,3-dienes provides another pathway, furnishing precursors to 1,2-diamines with high levels of site, regio-, and stereoselectivity. acs.org This method is valued for its mild conditions and excellent functional group compatibility. acs.org

Intermolecular Metal-Catalyzed Coupling and Annulation Reactions (e.g., Palladium-Catalyzed [4+4] Annulations)

Metal-catalyzed annulation reactions are powerful strategies for constructing cyclic systems. Palladium catalysis, in particular, has been extensively used to create complex ring structures with high efficiency. acs.org These reactions can proceed through the activation of multiple C-H bonds in a single process, rapidly increasing molecular complexity. acs.org

While direct [4+4] annulations to form eight-membered rings containing two nitrogen atoms are less common, palladium-catalyzed [3+2] cycloadditions represent a related and well-established method. For example, the reaction of gem-dimethyl containing amides with maleimides proceeds via a twofold C(sp³)–H bond activation to form five-membered rings. acs.org Such strategies highlight the potential of palladium catalysis to facilitate complex C-N bond formations that could be adapted for the synthesis of larger rings or linear diamines.

Development of Regioselective and Stereoselective Diamination Protocols

Achieving high levels of regioselectivity and stereoselectivity is a central challenge in the synthesis of complex molecules like unsaturated diamines. Significant research has been dedicated to developing protocols that control the precise placement and orientation of the amino groups.

For example, palladium(0)-catalyzed diamination of conjugated dienes using di-tert-butylaziridinone as a nitrogen source has been shown to proceed with high regio- and stereoselectivity, exclusively aminating the internal double bond to form imidazolidin-2-ones. researchgate.net Similarly, rhodium-catalyzed hydroamination of allylic amines serves as an atom-economical route to 1,2-diamines, where a tethered amine acts as a directing group to ensure high chemo- and regioselectivity. nih.gov

Metal-free approaches have also been developed. A highly regioselective intermolecular azidoamination of olefins using TMSN₃ and ketimines generates versatile precursors for unsymmetrical vicinal diamines under mild conditions. organic-chemistry.org This method relies on the generation of differentiated N-centered radicals to control the regioselectivity of the addition. organic-chemistry.org

Table 1: Comparison of Regioselective Diamination Methods

| Method | Catalyst/Reagent | Substrate | Key Feature | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Diamination | Pd(0) / di-tert-butylaziridinone | Conjugated Dienes | High regioselectivity for internal double bonds. | researchgate.net |

| Rhodium-Catalyzed Hydroamination | Rhodium complex | Allylic Amines | Amine directing group ensures high regioselectivity. | nih.gov |

| Iron-Catalyzed Azidoamidation | Iron catalyst | 1,3-Dienes | Mild conditions with high site, regio-, and stereoselectivity. | acs.org |

| Metal-Free Azidoimination | TMSN₃ / Ketimines | Olefins | Generates differentiated N-centered radicals for regiocontrol. | organic-chemistry.org |

Precursor-Based Synthesis and Derivatization Strategies

These strategies involve the synthesis of a core unsaturated carbon chain, which is subsequently functionalized with amine groups. This approach offers flexibility, allowing for the late-stage introduction of nitrogen functionalities.

Approaches from Related Octa-Dienyl Precursors (e.g., Synthesis of Geranylamine Analogues)

Analogues of Octa-2,6-diene-1,8-diamine can be synthesized from readily available precursors derived from natural sources, such as geraniol. Geranylamine, an amine derivative of the terpene geraniol, possesses the same 3,7-dimethyl-2,6-octadiene carbon skeleton. The synthesis of derivatives, such as N-((E)-3,7-dimethyl-octa-2,6-dienyl)-oxalamic acid methyl ester, demonstrates how the amine functionality on this backbone can be further modified. google.com Although this does not create a diamine, it illustrates the principle of derivatizing a pre-existing octadienyl amine, a strategy that could be extended by starting with or converting to a di-functional precursor.

Diverted Telomerization Reactions for Unsaturated Carbon Chains with Amine Functionality

Telomerization is a highly versatile and atom-economical reaction that combines dienes, such as 1,3-butadiene (B125203), with a nucleophile to form longer, functionalized unsaturated chains. researchgate.net This method is a cornerstone of both academic and industrial research for producing unsaturated alcohols, ethers, and amines. researchgate.net

In the context of diamine synthesis, the telomerization of a 1,3-diene with ammonia (B1221849) or a primary amine can be directed to produce unsaturated amines. By carefully selecting the catalyst (typically palladium or nickel-based), ligands, and reaction conditions, the selectivity of the reaction can be controlled to favor the formation of specific isomers. researchgate.net This process generates an octadienyl amine chain, which can then undergo a second amination step or be derived from a precursor that introduces the second amine functionality, providing a flexible route to compounds like this compound.

Strategies for Suppressing Undesired Side Reactions in Diamine Synthesis (e.g., Aza-Michael Additions, Isomerization)

The synthesis of unsaturated diamines is frequently hampered by side reactions that can significantly reduce yield and purity. Key among these are Aza-Michael additions and double-bond isomerization.

Aza-Michael Additions: The Aza-Michael reaction, or the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a versatile C-N bond-forming reaction. whiterose.ac.uk However, in the context of synthesizing complex molecules with multiple amine and alkene groups, it can manifest as an undesired intramolecular or intermolecular side reaction. For instance, primary amines can undergo two successive Michael additions, first forming a secondary amine and then a tertiary amine, which can lead to complex product mixtures. researchgate.net The reaction can proceed through either a stepwise or a concerted mechanism, influenced by the solvent and reactants. researchgate.net

Strategies to control and suppress unwanted Aza-Michael additions include:

Solvent and Temperature Control: The formation of unreactive regioisomers, a potential consequence of side reactions, can be suppressed by utilizing low-polarity solvents and maintaining lower reaction temperatures. whiterose.ac.uk

Catalyst Selection: The choice of catalyst, or its absence, can alter the reaction's kinetics and pathway. whiterose.ac.uk While often not requiring a catalyst, Lewis acids are commonly employed to promote Aza-Michael additions. whiterose.ac.uk Careful selection is therefore critical to prevent unwanted additions.

Stoichiometric Control: In reactions involving primary amines, controlling the molar ratio of the amine to the Michael acceptor is crucial to prevent the formation of di-addition products where only mono-addition is desired. researchgate.net

Isomerization: A significant challenge in the synthesis of unsaturated diamines is the potential for isomerization of the carbon-carbon double bonds within the dienyl backbone. This process can be catalyzed by the amine reactants or by transition metal catalysts used in the synthesis. whiterose.ac.uk For example, rhodium(I) complexes are known to catalyze a 1,3-hydrogen shift, which can convert allylamines into enamines, leading to undesired byproducts through subsequent reactions like aldol (B89426) condensations. nih.gov Such isomerization leads to a loss of both regiochemical and stereochemical integrity of the final product. Suppression of isomerization is paramount and is typically achieved by the careful design of the catalytic system, including the choice of metal center and ligands, to ensure that the rate of the desired reaction (e.g., hydroamination) is significantly faster than the rate of isomerization.

The following table summarizes key strategies for mitigating these common side reactions.

Table 1: Strategies for Suppressing Side Reactions in Diamine Synthesis

| Side Reaction | Mitigation Strategy | Rationale |

|---|---|---|

| Aza-Michael Addition | Use of low-polarity solvents and lower temperatures. | Suppresses the formation of unreactive regioisomers. whiterose.ac.uk |

| Careful selection or omission of catalysts. | The reaction order and propensity for side reactions can be altered by the catalyst. whiterose.ac.uk | |

| Precise control of reactant stoichiometry. | Prevents undesired multiple additions when primary amines are used. researchgate.net | |

| Isomerization | Optimization of the catalyst system (metal and ligand). | A well-chosen catalyst favors the desired synthetic pathway (e.g., hydroamination) over competing isomerization reactions like the 1,3-hydrogen shift. nih.gov |

| Control of reaction conditions (temperature, time). | Minimizes the thermodynamic drive towards more stable, but undesired, isomers. |

Catalytic Strategies for Unsaturated Amine Formation

Transition metal catalysis offers powerful and atom-economical methods for the formation of unsaturated amines and diamines. nih.gov These strategies often involve the direct addition of an N-H bond across a C-C multiple bond (hydroamination), providing a direct route to the desired products from readily available starting materials. nih.gov

Rhodium-Catalyzed Reductions of Electron-Deficient Dienes for Amine Derivatization

Rhodium-based catalysts are particularly effective for the hydroamination of dienes, enabling the formation of allylic amines with high efficiency and selectivity. acs.org The general mechanism often involves the generation of a Rh-hydride species, which undergoes insertion into a double bond of the diene to form a reactive Rh-π-allyl intermediate. nih.gov This intermediate is then susceptible to nucleophilic attack by an amine, yielding the allylic amine product.

This catalytic approach provides a high degree of control over site selectivity, often favoring the formation of allylic amines with di- or trisubstituted olefins. acs.org For example, Rh(I) complexes have been shown to effectively catalyze the intermolecular hydroamination of 1,3-dienes with both aryl and alkyl amines, producing allylic amines in high yields (up to 97%) and with excellent site selectivity (>98:2). acs.org

A key challenge in the hydrofunctionalization of dienes is controlling regioselectivity, specifically whether the nucleophile adds to the 1,2- or 1,4-position of the diene system. nih.gov The outcome is influenced by factors such as the ligand structure, the acid co-catalyst, and the substrate itself. nih.gov

The table below presents representative examples of rhodium-catalyzed hydroamination of dienes.

Table 2: Examples of Rhodium-Catalyzed Diene Hydroamination

| Diene Substrate | Amine Nucleophile | Rhodium Catalyst/Ligand | Product | Yield | Selectivity | Reference |

|---|---|---|---|---|---|---|

| Cyclohexylbutadiene | Aniline | (CDC)-Rh(I) Complex | N-(1-cyclohexylbut-2-en-1-yl)aniline | 89% | >98% γ-selectivity | acs.org |

| 1,3-Cyclohexadiene | Indoline | [Rh(cod)2]BF4 / JoSPOphos | Chiral allylic amine | 80% | 96% ee | nih.gov |

| Allyl Amine | Morpholine | Rh(I)/DPEphos | 1-morpholinopropan-2-amine | 72% | N/A | nih.gov |

Asymmetric Synthesis Approaches Utilizing Chiral Ligands for Amine Induction

The synthesis of chiral diamines is of significant interest, as these molecules are not only found in bioactive compounds but are also widely used as chiral ligands and organocatalysts in asymmetric synthesis. merckmillipore.comrsc.org Asymmetric catalysis, particularly using transition metals complexed with chiral ligands, provides a powerful method for producing enantiomerically enriched diamines.

Chiral vicinal diamines, such as derivatives of (1R, 2R)-(-)-1,2-diaminocyclohexane, are foundational scaffolds for a wide range of C2-symmetric chiral ligands. ucl.ac.ukresearchgate.net When these ligands coordinate to a metal center, such as rhodium or palladium, they create a chiral environment that can direct the stereochemical outcome of a reaction. nih.gov

In the context of unsaturated diamine synthesis, rhodium-catalyzed hydroamination can be rendered enantioselective by employing chiral phosphine (B1218219) ligands. For instance, the use of a chiral JoSPOphos ligand in the rhodium-catalyzed hydroamination of 1,3-dienes with indolines generates chiral allylic amines with high regio- and enantioselectivity. nih.gov Similarly, palladium-catalyzed allylic amination using chiral ligands is an effective method for preparing enantioenriched allylic sulfamate (B1201201) esters, which can be further transformed into complex diamine structures. nih.gov A sequential approach combining palladium and rhodium catalysis allows for the synthesis of optically active, polyfunctionalized diamines from simple racemic starting materials. nih.gov

The following table highlights the effectiveness of different chiral ligands in inducing asymmetry in amine synthesis.

Table 3: Asymmetric Amine Synthesis Using Chiral Ligands

| Reaction Type | Metal Catalyst | Chiral Ligand | Enantiomeric Excess (ee) Achieved | Reference |

|---|---|---|---|---|

| Hydroamination of 1,3-dienes | Rhodium | JoSPOphos | 96% ee | nih.gov |

| Allylic Amination | Palladium | (R,R)-L2 | >90% ee | nih.gov |

| Allylic Amination | Rhodium | Diene-ligated Rh catalyst | up to 99% ee | wayne.edu |

Based on a comprehensive search of available scientific literature, there is no specific research published on the coordination chemistry of the compound "this compound." As a result, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided, detailed outline for this specific chemical compound.

The instructions to focus solely on "this compound" and not introduce information outside the explicit scope of the specified sections and subsections cannot be fulfilled without available research data. Generating content would require speculation or fabrication of scientific findings, which would violate the core requirement for accuracy.

While extensive literature exists on the coordination chemistry of related ligands—such as other diamines (e.g., ethylenediamine, cyclohexanediamine) and various dienes—with transition metals like Ni(II), Cu(II), Pd(II), and Ru(IV), this information is not directly applicable to the unique structure and potential properties of "this compound." Extrapolating from these sources would not meet the strict requirements of the request and would not constitute a scientifically accurate article on the specified subject.

Therefore, the requested article on the "Coordination Chemistry of this compound" cannot be provided.

Coordination Chemistry of Octa 2,6 Diene 1,8 Diamine

Redox Properties and Electronic Structures of Metal-Diamine Complexes

General principles of coordination chemistry suggest that metal complexes of Octa-2,6-diene-1,8-diamine would exhibit redox and electronic properties influenced by several factors:

The nature of the metal ion: The identity of the central metal ion (e.g., iron, copper, nickel, cobalt) would be a primary determinant of the complex's redox potentials and the energies of its d-d electronic transitions.

The coordination geometry: The geometry adopted by the complex (e.g., octahedral, square planar, tetrahedral) significantly affects the splitting of the metal d-orbitals, which in turn dictates the electronic spectrum and magnetic properties.

The ligand field: As a bidentate or potentially tetradentate ligand, this compound would create a specific ligand field around the metal center. The presence of both amine and alkene functionalities could lead to interesting electronic effects, though specific data are lacking.

The study of analogous systems with structurally related ligands offers some insight into the potential behavior of these complexes. For instance, research on transition metal complexes with other diamine ligands often reveals reversible or quasi-reversible redox processes corresponding to changes in the metal's oxidation state. Similarly, the electronic spectra of such complexes typically display bands corresponding to d-d transitions and charge-transfer bands.

However, without direct experimental or computational data for metal complexes of this compound, any discussion of their specific redox potentials, the nature of their frontier molecular orbitals, or the assignment of their electronic absorption bands would be speculative. Further research and characterization of these specific complexes are necessary to provide the detailed research findings and data required for a thorough analysis of their redox and electronic properties.

Due to the absence of specific data in the scientific literature for metal complexes of this compound, no data tables can be generated at this time.

Catalytic Applications of Octa 2,6 Diene 1,8 Diamine Metal Complexes

Asymmetric Catalysis Mediated by Octa-2,6-diene-1,8-diamine Ligands

Metal complexes featuring chiral diamine ligands are highly effective in asymmetric catalysis, enabling the synthesis of chiral compounds with high enantiopurity. nih.govchemrxiv.org These ligands create a chiral pocket around the metal center, which dictates the facial selectivity of substrate coordination and subsequent reaction.

Chiral diamine ligands have demonstrated remarkable success in a variety of enantioselective transformations. For instance, in asymmetric Michael additions, these ligands can afford products in excellent yields and high enantiomeric ratios. chemrxiv.org Studies on pluripotent chiral diamine catalysts have shown their effectiveness in aqueous conditions, highlighting the move towards greener chemical processes. chemrxiv.org

In one such study, a chiral N-H diamine ligand (L3), which shares the core structural motif of a chiral diamine, was used in the asymmetric Michael addition of arylboronic acids to N-sulfonyl imides in water. The reactions proceeded to give the desired chiral sulfonamides in nearly quantitative yields and with excellent enantiomeric ratios (er). chemrxiv.org

| Entry | Arylboronic Acid | Product | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|---|

| 1 | Phenylboronic acid | Sulfonamide 5 | 98 | 98:2 |

| 2 | 4-Methoxyphenylboronic acid | Sulfonamide 6 | 99 | 98:2 |

| 3 | 4-Fluorophenylboronic acid | Sulfonamide 7 | 99 | 98:2 |

| 4 | 3-Methoxyphenylboronic acid | Sulfonamide 8 | 97 | 98:2 |

| 5 | 2-Naphthylboronic acid | Sulfonamide 19 | 91 | 89:11 |

Beyond Michael additions, chiral diamine ligands are pivotal in the asymmetric hydrosilylation and reduction of ketones. ua.es These reactions provide access to valuable chiral secondary alcohols, which are important building blocks in organic synthesis. The efficiency of these catalytic systems, often utilizing metals like rhodium or ruthenium, relies on the ability of the diamine ligand to create a highly stereoselective environment for the transfer of a hydride equivalent to the prochiral ketone. ua.es

The chirality of the diamine ligand is the sole source of asymmetry in these catalytic transformations. The stereochemical information is transferred from the ligand to the product via the formation of a diastereomeric transition state. The ligand's substituents and conformational rigidity dictate the three-dimensional structure of the catalytic complex. This structure creates distinct quadrants of space around the metal center, sterically and electronically differentiating the two faces of the incoming prochiral substrate.

The more stable transition state, which leads to the major enantiomer of the product, is the one where the substrate experiences the most favorable steric and electronic interactions with the chiral ligand. For C2-symmetric diamines, this often results in a highly ordered transition state where the substrate is precisely oriented to minimize steric hindrance, leading to high levels of enantioselectivity. ua.es

Mechanistic Investigations in Metal-Catalyzed Reactions

Understanding the reaction mechanism is crucial for optimizing existing catalytic systems and designing new, more efficient catalysts. Mechanistic studies, combining experimental and computational approaches, have shed light on the intricate steps involved in catalysis by metal-diamine complexes.

The catalytic cycles for reactions mediated by diamine-metal complexes vary depending on the metal and the specific transformation.

Rh-Catalyzed Processes: In rhodium-catalyzed reactions, such as 1,4-additions, the chiral diene or diamine ligand coordinates to the rhodium(I) precursor. researchgate.net The cycle typically involves the oxidative addition of an organometallic reagent (like an arylboronic acid) to the Rh(I) center, followed by insertion of the unsaturated substrate (e.g., an enone) into the Rh-Aryl bond. The final step is reductive elimination, which forms the C-C bond, releases the product, and regenerates the active Rh(I) catalyst.

Ni-Catalyzed Processes: Nickel catalysis often involves different oxidation states, such as Ni(0), Ni(I), Ni(II), and Ni(III). In cross-coupling reactions, the cycle may start with the oxidative addition of an aryl halide to a Ni(0)-diamine complex to form a Ni(II) intermediate. Subsequent transmetalation with an organometallic reagent and reductive elimination yields the cross-coupled product and regenerates the Ni(0) catalyst. Some nickel-catalyzed reactions are proposed to proceed via radical pathways involving Ni(I) and Ni(III) intermediates. researchgate.net

Co-Catalyzed Processes: Cobalt complexes with diamine-type ligands can catalyze hydrogenation reactions through novel mechanistic pathways. Instead of the classic organometallic mechanisms involving direct Co-H intermediates, some systems operate via a radical hydrogen-atom transfer (HAT) mechanism. In these cases, the ligand actively participates in storing H2 equivalents, facilitating a radical pathway that can be highly efficient under mild conditions. researchgate.net

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms at the molecular level. researchgate.netnih.gov These studies allow for the detailed examination of structures and energies of intermediates and transition states that are often difficult or impossible to observe experimentally.

By calculating the energy profiles of different possible reaction pathways, researchers can identify the lowest energy path and the rate-determining step. For asymmetric reactions, DFT calculations can elucidate the origin of stereoselectivity by comparing the energies of the diastereomeric transition states leading to the different enantiomers. The energy difference between these transition states directly correlates with the enantiomeric excess observed experimentally. These computational models provide critical insights into the non-covalent interactions between the substrate and the chiral ligand in the transition state, explaining how stereocontrol is achieved. nih.gov

Computational and Theoretical Studies on Octa 2,6 Diene 1,8 Diamine Systems

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of molecules at the electronic level. For a molecule like Octa-2,6-diene-1,8-diamine, these methods could provide significant insights.

Elucidation of Reaction Mechanisms and Transition State Structures

In the study of reaction mechanisms, quantum chemical calculations are employed to map out the potential energy surface of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. For this compound, this could be applied to understand its synthesis, degradation, or its role in a catalytic cycle.

Hypothetical Application to this compound: A theoretical study could, for example, investigate the mechanism of its synthesis, perhaps from the amination of a corresponding diene. DFT calculations would be used to locate the transition state for the key bond-forming steps, and the calculated activation energies would provide a quantitative measure of the reaction's feasibility.

Conformational Analysis and Prediction of Stereochemical Outcomes

The presence of double bonds and single bonds in the carbon chain of this compound allows for a variety of conformations and stereoisomers (e.g., E/Z isomers at the double bonds). Conformational analysis using computational methods would involve systematically exploring the molecule's rotational degrees of freedom to identify low-energy conformers.

Hypothetical Conformational Analysis Data: A computational study would typically generate a table of relative energies for the different stable conformers of this compound. This would highlight the most likely shapes the molecule adopts in different environments.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

| Global Minimum | 0.0 | C2-C3-C4-C5 = X, C5-C6-C7-N8 = Y |

| Conformer A | +1.5 | C2-C3-C4-C5 = A, C5-C6-C7-N8 = B |

| Conformer B | +2.8 | C2-C3-C4-C5 = C, C5-C6-C7-N8 = D |

| Note: This table is illustrative and does not contain real data. |

Electronic Structure Analysis and Bonding Characteristics

Understanding the electronic structure of this compound is fundamental to predicting its reactivity. Quantum chemical calculations can provide information on molecular orbitals (HOMO and LUMO), charge distribution, and bond orders. The nitrogen atoms of the diamine are expected to be the primary sites for coordination and reaction, and their electronic properties would be of particular interest.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the electronic details of smaller systems, molecular modeling and dynamics simulations are used to study the behavior of larger systems over time, such as the interaction of this compound with a metal catalyst or a biological molecule.

Investigation of Ligand-Metal Interactions and Complex Stability

This compound has the potential to act as a bidentate ligand, coordinating to a metal center through its two nitrogen atoms. Molecular modeling could be used to predict the geometry of such a complex and to estimate its stability.

Hypothetical Ligand-Metal Interaction Data:

| Metal Ion | Coordination Geometry | Calculated Binding Energy (kcal/mol) |

| Cu(II) | Distorted Square Planar | -X |

| Ni(II) | Octahedral (with other ligands) | -Y |

| Pd(II) | Square Planar | -Z |

| Note: This table is illustrative and does not contain real data. |

Rational Design and Prediction of Catalytic Activity

If this compound were to be used as a ligand in a catalyst, computational methods could aid in the rational design of more effective catalysts. By understanding the structure-activity relationships, modifications to the ligand could be proposed and evaluated in silico before being synthesized in the lab. Molecular dynamics simulations could also be used to study the flexibility of the ligand-metal complex and how this might influence catalytic turnover.

Spectroscopic Property Prediction and Correlation with Experimental Data (e.g., NMR, IR, Raman)

A comprehensive analysis of the spectroscopic properties of this compound through computational and theoretical methods remains a developing area of research. While specific experimental and detailed theoretical studies on this particular compound are not extensively available in the current body of scientific literature, the general principles of spectroscopic prediction for similar diamine and diene-containing molecules can be outlined. Computational chemistry offers powerful tools to predict spectroscopic data, which, when correlated with experimental findings, provide deep insights into molecular structure, bonding, and dynamics.

The prediction of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra for a molecule like this compound would typically involve quantum chemical calculations. researchgate.net Density Functional Theory (DFT) is a commonly employed method for this purpose, offering a good balance between accuracy and computational cost.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of NMR spectra involve determining the magnetic shielding tensors of the nuclei within the molecule. researchgate.net From these tensors, the isotropic shielding constants can be calculated, and by referencing them against a standard compound (like tetramethylsilane, TMS), the chemical shifts (δ) can be predicted.

For this compound, one would expect distinct signals in both ¹H and ¹³C NMR spectra corresponding to the different chemical environments of the hydrogen and carbon atoms. The presence of double bonds and amine groups would significantly influence the chemical shifts.

A hypothetical breakdown of the expected ¹³C NMR chemical shifts is presented in the interactive data table below. The predicted values are based on typical ranges for similar functional groups and should be considered illustrative.

| Atom | Hybridization | Functional Group | Predicted ¹³C Chemical Shift (ppm) |

| C1, C8 | sp³ | -CH₂-NH₂ | 35 - 50 |

| C2, C6 | sp² | C=C | 120 - 140 |

| C3, C7 | sp² | C=C | 120 - 140 |

| C4, C5 | sp³ | -CH₂- | 20 - 40 |

Note: The exact chemical shifts for C2/C3 and C6/C7 would depend on the stereochemistry (E/Z configuration) of the double bonds.

Infrared (IR) and Raman Spectroscopy

Both IR and Raman spectroscopy are vibrational spectroscopies that probe the molecular vibrations of a compound. s-a-s.org While they are based on different physical principles (IR absorption and Raman scattering), they provide complementary information. Computational methods can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR and Raman spectra.

The selection rules for IR and Raman activity are different. A vibrational mode is IR active if it causes a change in the molecule's dipole moment. A mode is Raman active if it causes a change in the molecule's polarizability. s-a-s.org For a molecule like this compound, which lacks a center of inversion, many vibrational modes are expected to be both IR and Raman active.

Key vibrational modes expected for this compound would include:

N-H stretching: Typically observed in the range of 3300-3500 cm⁻¹.

C-H stretching (sp²): Usually found just above 3000 cm⁻¹.

C-H stretching (sp³): Typically appears just below 3000 cm⁻¹.

C=C stretching: Expected in the region of 1600-1680 cm⁻¹.

N-H bending: Generally seen around 1550-1650 cm⁻¹.

C-N stretching: Found in the 1000-1250 cm⁻¹ range.

The following interactive data table summarizes the predicted key vibrational frequencies for this compound.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Activity | Expected Raman Activity |

| N-H stretch | 3300 - 3500 | Strong | Moderate |

| C=C-H stretch | 3010 - 3095 | Moderate | Strong |

| C-C-H stretch | 2850 - 2960 | Strong | Strong |

| C=C stretch | 1600 - 1680 | Moderate | Strong |

| N-H bend | 1550 - 1650 | Moderate | Weak |

| C-N stretch | 1000 - 1250 | Moderate | Moderate |

The correlation of such computationally predicted spectra with experimentally obtained data is a crucial step in structural elucidation. Discrepancies between theoretical and experimental values can often be reconciled by considering factors such as solvent effects, intermolecular interactions (like hydrogen bonding), and the specific level of theory and basis set used in the calculations. For diamines, in particular, the effects of ionization on vibrational frequencies can be significant and have been studied using Raman spectroscopy. acs.orgacs.org

Advanced Characterization Methodologies for Octa 2,6 Diene 1,8 Diamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like Octa-2,6-diene-1,8-diamine.

One-dimensional NMR techniques such as ¹H (proton) and ¹³C (carbon-13) NMR provide fundamental information about the molecular framework.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. The protons on the carbons adjacent to the amine groups (C1 and C8) would appear as a characteristic multiplet. The olefinic protons on the double bonds (at C2, C3, C6, and C7) would resonate in the downfield region typical for vinyl protons. The protons on the central methylene (B1212753) groups (C4 and C5) would also have a unique chemical shift. The integration of these signals would confirm the number of protons in each environment.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. Each chemically non-equivalent carbon atom in this compound would give a distinct signal. The carbons bonded to the electron-withdrawing amine groups (C1 and C8) would be shifted downfield compared to simple alkanes. The sp² hybridized carbons of the diene system (C2, C3, C6, C7) would appear in the characteristic olefinic region of the spectrum.

Stereochemical Determination: NMR is crucial for determining the stereochemistry (E/Z isomerism) of the double bonds. The magnitude of the coupling constant (³J) between the vinyl protons across a double bond is indicative of its configuration. A larger coupling constant is typically observed for protons in a trans (E) configuration, while a smaller coupling constant is characteristic of a cis (Z) arrangement. researchgate.net Nuclear Overhauser Effect (NOE) studies, a 2D NMR technique, can also be used to establish spatial proximity between protons, further confirming stereochemical assignments. researchgate.netmdpi.com

Interactive Table: Predicted NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1, C8 (-CH₂-NH₂) | ~2.7 - 3.0 | ~40 - 45 |

| C2, C3, C6, C7 (=CH-) | ~5.4 - 5.8 | ~125 - 135 |

| C4, C5 (-CH₂-) | ~2.0 - 2.3 | ~30 - 35 |

| -NH₂ | Variable (broad) | N/A |

2D NMR: Two-dimensional NMR experiments are essential for assembling the complete molecular structure by establishing connectivity between atoms. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, allowing for the mapping of adjacent proton networks, such as tracing the proton connections from the amine-adjacent methylene group through the vinyl system to the central part of the molecule.

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These spectra correlate proton signals with the signals of the carbon atoms they are directly attached to, confirming the assignment of proton and carbon resonances. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds, providing critical information about the connectivity of different molecular fragments. researchgate.net

Solid-State NMR (ssNMR): While solution NMR provides data on molecules in a dynamic state, solid-state NMR characterizes the compound in its solid or crystalline form. nih.govkpi.ua This technique is particularly useful for studying the conformation and packing of molecules in the solid phase, which can be influenced by intermolecular interactions like hydrogen bonding. nih.govnih.gov For diamine-containing compounds, ssNMR can provide insights into the local environment of the carbon and nitrogen atoms within the crystal lattice. nih.govacs.org

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FTIR and Raman, probe the vibrational modes of molecules, providing valuable information about functional groups and bonding.

FTIR spectroscopy is a rapid and powerful method for identifying the functional groups present in a molecule. nih.govsemanticscholar.org For this compound, the FTIR spectrum would be dominated by absorption bands characteristic of its primary amine and alkene moieties.

Key expected absorption bands include:

N-H Stretching: Primary amines typically show two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. researchgate.netyoutube.com

C-H Stretching: The spectrum would show absorptions for sp² C-H stretching (from the double bonds) just above 3000 cm⁻¹ and sp³ C-H stretching (from the methylene groups) just below 3000 cm⁻¹.

C=C Stretching: The carbon-carbon double bond of the diene system would give rise to one or more stretching bands around 1600-1670 cm⁻¹. The intensity can be variable for conjugated systems.

N-H Bending: A broad absorption corresponding to the scissoring vibration of the -NH₂ group is expected in the range of 1590-1650 cm⁻¹.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond typically appears in the 1020-1250 cm⁻¹ region. libretexts.org

Interactive Table: Characteristic FTIR Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |

| Primary Amine (-NH₂) | N-H Bend (scissoring) | 1590 - 1650 |

| Alkene (=C-H) | C-H Stretch | 3010 - 3095 |

| Alkene (C=C) | C=C Stretch | 1600 - 1670 |

| Alkane (-CH₂-) | C-H Stretch | 2850 - 2960 |

| Amine (C-N) | C-N Stretch | 1020 - 1250 |

Raman spectroscopy is complementary to FTIR. While FTIR measures the absorption of infrared light, Raman measures its inelastic scattering. Vibrations that result in a significant change in polarizability, such as the C=C stretching in the symmetric diene system, often produce strong Raman signals, whereas they may be weak in the IR spectrum. researchgate.net

For this compound, Raman spectroscopy would be particularly useful for studying the C=C double bonds of the conjugated system. Furthermore, Raman spectroscopy can be employed to investigate conformational isomerism. nih.gov Conjugated dienes can exist in different conformations, primarily the s-trans and s-cis forms, which relate to the rotation around the central single bond. libretexts.orgyoutube.com These different conformers can sometimes be distinguished by unique vibrational frequencies in the Raman spectrum, providing insight into the molecule's preferred shape in different states. nih.gov

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. osu.edu

For this compound (C₈H₁₆N₂), the molecular weight is approximately 140.23 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 140. According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with this compound. jove.com

The most characteristic fragmentation pathway for aliphatic amines is α-cleavage (alpha-cleavage). jove.comlibretexts.orgyoutube.com This process involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. This cleavage is driven by the formation of a stable, resonance-stabilized iminium cation. youtube.com

For this compound, α-cleavage at the C1-C2 bond (or C7-C8 bond) would result in the formation of a [CH₂=NH₂]⁺ cation at m/z 30 and the loss of a C₇H₁₃N radical. This m/z 30 peak is often the base peak (most intense peak) in the mass spectra of primary amines. libretexts.org Other fragmentation pathways involving cleavage within the hydrocarbon chain are also possible.

Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound

| Ion | Fragmentation Pathway | Predicted m/z |

| [C₈H₁₆N₂]⁺ | Molecular Ion (M⁺) | 140 |

| [CH₂NH₂]⁺ | α-cleavage at C1-C2 or C7-C8 | 30 |

| [M - CH₂NH]⁺ | Loss of a methylenimine radical | 111 |

X-ray Diffraction (XRD) and Single-Crystal X-ray Analysis for Solid-State Structures

No publicly available studies detailing the use of X-ray Diffraction (XRD) or single-crystal X-ray analysis on this compound or its derivatives were identified.

Furthermore, single-crystal X-ray analysis reveals details about the crystal lattice, including the unit cell dimensions and the packing of molecules within the solid state. This information is crucial for studying polymorphism, where a compound can exist in multiple crystalline forms with different properties.

Table 1: Hypothetical Crystallographic Data for this compound

As no data is available, this table is presented as a template for the type of information that would be generated from a single-crystal X-ray analysis.

| Parameter | Value |

|---|---|

| Chemical Formula | C8H16N2 |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z (molecules per unit cell) | Data Not Available |

Surface and Morphological Characterization Techniques (e.g., Scanning Electron Microscopy for Polymer Systems)

There is no available research on the surface and morphological characterization of polymers synthesized using this compound.

Techniques such as Scanning Electron Microscopy (SEM) are essential for investigating the surface topography and morphology of materials, particularly polymers. When this compound is used as a monomer to create a polymer, for instance, a polyamide, SEM analysis would provide high-resolution images of the polymer's surface.

Table 2: Hypothetical Morphological Features of a Polymer Derived from this compound

This table serves as an example of the data that would be collected from a morphological analysis of a polymer system, had such a system been reported in the literature.

| Technique | Observed Feature | Significance |

|---|---|---|

| Scanning Electron Microscopy (SEM) | Data Not Available | Data Not Available |

Integration into Advanced Materials and Polymer Architectures

Role of Diamine Functionality in Polymer Synthesis and Modification

The diamine functionality, characterized by the presence of two amine groups, is fundamental to the synthesis of several classes of polymers, including polyamides, polyimides, and polyurethanes. These amine groups serve as reactive sites for condensation polymerization with monomers containing carboxylic acid, acid chloride, or isocyanate functionalities. The structure of the diamine monomer, including chain length, flexibility, and the presence of other functional groups, significantly influences the properties of the resulting polymer.

The synthesis of unsaturated polyamides and poly(ester amide)s typically involves the polycondensation of a diamine with a diacid chloride or a dicarboxylic acid containing one or more carbon-carbon double bonds. The presence of unsaturation in the polymer backbone, which would be introduced by a diene-containing diamine like Octa-2,6-diene-1,8-diamine, can impart unique properties to the material. These double bonds can be utilized for post-polymerization modifications, such as cross-linking to enhance thermal and mechanical stability, or for the grafting of other molecules to tailor surface properties.

While the synthesis of unsaturated polyamides from various unsaturated monomers is documented, specific studies detailing the use of this compound in the synthesis and subsequent characterization of unsaturated polyamides or poly(ester amide)s are not available in the reviewed literature. General characterization techniques for such polymers would typically include spectroscopic methods like FTIR and NMR to confirm the chemical structure, thermal analysis (DSC, TGA) to determine thermal transitions and stability, and mechanical testing to evaluate properties like tensile strength and modulus.

The structure of the diamine chain extender plays a crucial role in determining the final properties and morphology of polyurethane-imide (PUI) elastomers. These elastomers are segmented polymers consisting of hard and soft segments. The hard segments, typically formed by the reaction of a diisocyanate with a chain extender (a diamine or a diol), contribute to the material's strength and thermal stability through physical cross-linking via hydrogen bonding. The soft segments, usually composed of a long-chain polyol, provide flexibility and elasticity.

The length, rigidity, and chemical nature of the diamine affect the packing of the hard segments and the degree of phase separation between the hard and soft segments. For instance, aromatic diamines generally lead to more rigid polymers with higher thermal stability compared to aliphatic diamines. The introduction of a flexible and unsaturated aliphatic diamine like this compound would be expected to influence the morphology by altering the hard segment packing and potentially introducing sites for further reactions. However, no specific research was found that investigates the influence of this compound on the properties and morphologies of polyurethane-imide elastomers. Studies on other diamines have shown that variations in the diamine structure can significantly impact properties such as tensile strength, elongation at break, and thermal stability. scirp.orgresearchgate.nettue.nlscirp.org

Future Research Directions and Unresolved Challenges

Development of Highly Atom-Economical and Sustainable Synthetic Routes

A primary challenge in the synthesis of specialty diamines like Octa-2,6-diene-1,8-diamine is the reliance on multi-step processes that often originate from non-renewable petroleum feedstocks. nih.govnih.gov The development of green and atom-economical synthetic pathways is therefore a critical area for future investigation.

A major goal is to move towards direct catalytic amination of dienes or bio-derived diols, which maximizes atom economy by minimizing waste and the use of protecting groups. rsc.orgresearchgate.net Research into the direct amination of lipid or lignocellulose-derived C8 alcohols using ammonia (B1221849) would represent a significant step towards sustainability. researchgate.net Furthermore, exploring biosynthetic pathways, which are increasingly effective for producing various diamines like 1,4-diaminobutane (B46682) and 1,5-diaminopentane, could offer an entirely renewable route. nih.govnih.gov Adapting or engineering microbial factories for the production of unsaturated C8 diamines is a long-term but highly promising research direction. nih.gov

Current challenges include the low efficiency of direct amination of diols and the need for harsh reaction conditions. Overcoming these hurdles will require the design of more robust and selective catalysts that can operate under milder, more environmentally benign conditions.

| Challenge | Future Research Direction |

| Reliance on petroleum-based starting materials | Exploration of biosynthetic pathways in engineered microorganisms. |

| Multi-step syntheses with poor atom economy | Development of direct catalytic hydroamination of butadiene or related C4 precursors followed by dimerization and functionalization. |

| Use of hazardous reagents and solvents | Investigation of biocatalytic methods and reactions in green solvents like water. |

| Low efficiency in converting bio-based diols | Design of novel catalysts for the direct amination of octa-2,6-diene-1,8-diol (B14424792) derived from renewable sources. |

Discovery of Novel Catalytic Transformations and Enantioselective Processes

The catalytic synthesis of diamines from dienes is a formidable challenge due to the complexities of controlling selectivity. acs.org For a substrate like octa-2,6-diene, a catalyst must control chemoselectivity (amination vs. other reactions), regioselectivity (e.g., 1,4- vs. 1,2-addition of the amine), and stereoselectivity at two separate alkene sites. rsc.orgacs.org This is a significant unresolved issue.

Future research will likely focus on the design of sophisticated transition-metal catalysts, potentially using nickel, palladium, or copper, that can achieve high selectivity in the hydroamination of conjugated dienes. acs.orgacs.orgberkeley.edu A key challenge is preventing the formation of isomeric mixtures, which are difficult to separate. acs.org The development of catalysts capable of dual stereocontrol to synthesize specific enantiomers of this compound is a particularly important frontier. Enantioenriched diamines are highly valuable as chiral ligands in asymmetric catalysis and as building blocks for pharmaceuticals. rsc.orgacs.org

Promising avenues include the exploration of cooperative catalytic systems where two different metals or a metal and an organocatalyst work in concert. Additionally, developing ligands that can create a precisely defined chiral pocket around the metal center is crucial for inducing high enantioselectivity. acs.orgrsc.org

| Challenge | Future Research Direction |

| Poor control over regioselectivity in diene hydroamination | Design of ligand-metal complexes that favor specific addition pathways (e.g., exclusive 1,4-addition). |

| Difficulty in achieving high enantioselectivity | Development of novel chiral ligands (e.g., spiroketal-based diphosphines) for asymmetric hydroamination. acs.org |

| Formation of complex product mixtures | Exploration of cooperative bimetallic or metal-organocatalyst systems to enhance selectivity. |

| Synthesis of specific stereoisomers (e.g., anti- vs. syn-diamines) | Application of substrate-controlled and catalyst-controlled diastereoselective strategies. acs.orgnih.gov |

Advanced Computational Modeling for Precise Mechanistic Predictions and Design

The complexity of catalytic reactions involved in diamine synthesis makes experimental trial-and-error approaches inefficient. Advanced computational modeling, particularly using Density Functional Theory (DFT), has emerged as a powerful tool for elucidating reaction mechanisms and predicting catalyst performance. mit.edunih.gov

Future research will increasingly leverage computational chemistry to design catalysts for the synthesis of this compound in silico before attempting laboratory synthesis. mit.edu Models can predict the frontier orbital energies of substrates and intermediates, helping to identify promising catalyst-substrate pairings. mit.edu This approach can screen libraries of potential ligands to find those most likely to deliver high regio- and enantioselectivity. acs.org

A significant unresolved challenge is accurately modeling the subtle non-covalent interactions between the catalyst, substrate, and solvent molecules that often govern stereochemical outcomes. duke.edu Improving the accuracy of these models will be key to designing next-generation catalysts. By predicting transition state energies, computational studies can provide invaluable insights into the origins of selectivity, guiding chemists to rationally modify catalyst structures to achieve desired outcomes. acs.org

| Challenge | Future Research Direction |

| Unpredictable reaction outcomes with new catalysts | Use of DFT to model reaction pathways and predict transition state energies for selectivity. |

| Time-consuming experimental screening of catalysts | High-throughput virtual screening of catalyst libraries to identify promising candidates. |

| Poor understanding of selectivity-determining steps | Detailed computational analysis of catalyst-substrate interactions and reaction mechanisms. researchgate.net |

| Difficulty in rational catalyst improvement | In silico prototyping of ligand modifications to optimize catalyst performance for specific substrates. |

Exploration of New Functional Materials Utilizing this compound Scaffolds

Diamines are fundamental monomers for the synthesis of polymers such as polyamides, polyureas, and polyimides. wikipedia.orgfiveable.me The unique structure of this compound, with its unsaturated C8 backbone, offers intriguing possibilities for creating novel functional materials that go beyond simple structural plastics.

A significant area for future research is the use of this diamine as a monomer to synthesize specialty polyamides. The presence of double bonds in the polymer backbone could impart unique properties, such as enhanced flexibility or altered thermal characteristics. More importantly, these double bonds can serve as reactive handles for post-polymerization modification, allowing for the covalent cross-linking of the material to improve its mechanical strength or for the attachment of other functional groups.

Furthermore, the diamine scaffold could be used to construct more complex architectures. It could serve as a flexible linker in the design of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), creating porous materials with tailored properties for applications in gas storage, separation, or catalysis. acs.org The development of macrocyclic molecules derived from this diamine could also lead to new host-guest systems or molecular sensors. mdpi.com The primary challenge in this area is the controlled synthesis of these advanced materials and the full characterization of their unique properties.

| Challenge | Future Research Direction |

| Limited range of functional diamine monomers | Synthesis of polyamides and polyureas with unsaturated backbones for tunable properties. |

| Difficulty in creating cross-linked or functional polymers | Use of the diene moiety for post-polymerization modification, such as vulcanization-type cross-linking or thiol-ene additions. |

| Need for new building blocks for porous materials | Incorporation of the diamine as a flexible and functional linker in MOFs and COFs. |

| Design of complex molecular architectures | Use of the diamine scaffold to synthesize novel macrocycles and ligands for supramolecular chemistry and catalysis. mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.